Osimertinib N,N'-Dioxide, a derivative of osimertinib, is an important compound in the treatment of non-small cell lung cancer (NSCLC). Osimertinib itself is a third-generation anti-epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, specifically designed to target mutations in the EGFR gene, such as T790M, which confer resistance to earlier treatments. The compound is recognized for its ability to irreversibly bind to mutant EGFR, making it a critical agent in oncology therapeutics.
Osimertinib is classified as an anti-cancer agent and falls under the category of small molecule inhibitors. It was developed by AstraZeneca and is marketed under the brand name Tagrisso. The compound has been extensively studied and utilized in clinical settings for its efficacy against specific EGFR mutations that are prevalent in NSCLC patients .
The synthesis of osimertinib involves several key steps, typically starting from readily available precursors. A common synthetic route includes:
Osimertinib N,N'-Dioxide has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the EGFR protein. The molecular formula for osimertinib is with a molecular weight of approximately 596 g/mol.
The structural features include:
Osimertinib undergoes various chemical reactions during its synthesis and metabolic processes:
Osimertinib functions by selectively targeting mutant forms of the EGFR protein. The mechanism involves:
Osimertinib N,N'-Dioxide exhibits several notable physical and chemical properties:
Osimertinib N,N'-Dioxide is primarily used in clinical oncology for treating patients with NSCLC harboring specific EGFR mutations. Its applications include:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4